rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis
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Overview
Description
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis is a chiral compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a trifluoromethyl group and an amine group, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and trifluoromethyl-containing reagents.
Reaction Conditions:
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired cis isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to larger reactors while maintaining reaction conditions to ensure high yield and purity.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Imines, nitriles, and other oxidized derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted piperidines with different functional groups.
Scientific Research Applications
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis involves:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Interaction with signaling pathways, such as neurotransmitter systems, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, trans: A stereoisomer with different spatial arrangement of substituents.
2-(trifluoromethyl)piperidine: Lacks the amine group, resulting in different chemical properties.
4-aminopiperidine: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
1903062-77-0 |
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Molecular Formula |
C6H11F3N2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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